molecular formula C11H11N3O3S B1680476 Saccharin 1-methylimidazole

Saccharin 1-methylimidazole

Cat. No.: B1680476
M. Wt: 265.29 g/mol
InChI Key: DMSNKRPEUQVMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saccharin 1-methylimidazole is a versatile compound primarily used as an activator in the synthesis of DNA and RNA. It is known for its excellent performance characteristics in oligonucleotide synthesis, making it a valuable tool in molecular biology and biochemistry .

Mechanism of Action

Target of Action

Saccharin 1-methylimidazole is primarily used as an activator in the synthesis of DNA and RNA oligonucleotides . It plays a crucial role in catalyzing the phosphoramidite coupling reaction of the 5’ hydroxy of immobilized nucleosides and the amine group of nucleoside phosphoramidite .

Mode of Action

This compound interacts with its targets, the nucleosides, by catalyzing the phosphoramidite coupling reaction. This reaction is essential in the formation of the phosphodiester bonds that link the nucleotides together in the DNA and RNA strands .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, this compound facilitates the formation of the phosphodiester bonds that link the nucleotides together, thus playing a crucial role in the synthesis of these important biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the successful synthesis of DNA and RNA oligonucleotides. By catalyzing the phosphoramidite coupling reaction, this compound aids in the formation of the phosphodiester bonds that link the nucleotides together, thus facilitating the synthesis of these essential biological molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the rate of the phosphoramidite coupling reaction . Additionally, the temperature and the presence of other substances in the reaction mixture can also impact the efficiency of this compound as a chemical activator .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saccharin 1-methylimidazole can be synthesized through the phosphoramidite method, which is widely used for oligonucleotide synthesis. This method involves the coupling of nucleoside phosphoramidites with the aid of a coupling agent. This compound acts as a coupling agent, facilitating the formation of internucleotide linkages .

Industrial Production Methods: The industrial production of this compound involves the acid-catalyzed methylation of imidazole by methanol. Another method includes the Radziszewski reaction, which involves glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

Types of Reactions: Saccharin 1-methylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Comparison with Similar Compounds

  • 1H-Tetrazole
  • 5-Ethylthio-1H-tetrazole
  • 5-Benzylthio-1H-tetrazole
  • 4,5-Dicyanoimidazole

Comparison: Saccharin 1-methylimidazole is unique in its ability to act as a general-purpose activator for both DNA and RNA synthesis. It offers better performance characteristics compared to other activators, such as 1H-tetrazole, which has limitations in solubility and coupling times. This compound provides improved yields and efficiency, making it a preferred choice for oligonucleotide synthesis .

Biological Activity

Saccharin 1-methylimidazole (SMI), identified by CAS number 482333-74-4, is a compound that has garnered attention for its role as an activator in DNA and RNA synthesis. It is the saccharin salt of 1-methylimidazole, a nitrogen heterocycle known for its diverse applications in organic synthesis and biochemistry. This article will delve into the biological activity of SMI, focusing on its mechanisms, efficacy in nucleic acid synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₁N₃O₃S
  • Molecular Weight : 265.29 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and DMSO; aqueous solubility approximately 10 mg/mL in PBS at pH 7.2 .

This compound acts primarily as an activator for the synthesis of DNA and RNA. It facilitates the phosphoramidite coupling reaction, which is crucial for the formation of oligonucleotides. This process involves the activation of nucleoside phosphoramidites, allowing them to couple efficiently with immobilized nucleosides .

Table 1: Overview of Biological Activity

Activity Description
DNA/RNA Synthesis Activator Enhances the efficiency of phosphoramidite coupling reactions in oligonucleotide synthesis .
In Vitro Efficacy Demonstrated effective coupling times of 6 minutes for RNA synthesis, with improved efficiencies noted .
In Vivo Data Currently, no in vivo studies have been reported for SMI .

In Vitro Studies

In vitro experiments have shown that SMI can significantly enhance RNA synthesis. For instance, studies indicated that using SMI with TBDMS phosphoramidites resulted in optimal coupling efficiencies at specific time intervals (6 minutes being most effective) when synthesizing RNA . The compound's ability to mimic nucleoside bases suggests it could play a role in various biochemical pathways involving nucleic acids.

Case Studies

A notable study explored the effects of SMI on calcium-deprived T51B liver cells. The results indicated that SMI could stimulate DNA synthesis similarly to raising extracellular calcium levels, highlighting its potential as a signaling molecule in cellular processes .

Safety and Toxicology

While SMI shows promise in biological applications, safety data indicate potential hazards:

  • May cause skin and eye irritation.
  • Harmful if swallowed or inhaled .
  • No extensive toxicological data are available, necessitating caution during handling.

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.C4H6N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-6-3-2-5-4-6/h1-4H,(H,8,9);2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSNKRPEUQVMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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